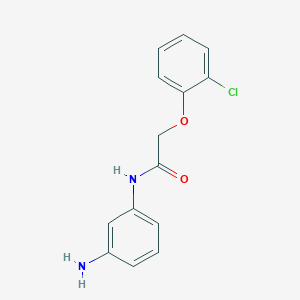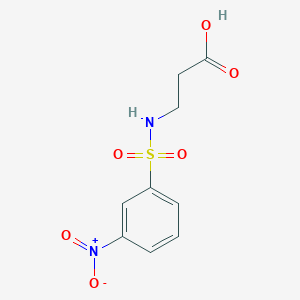![molecular formula C11H15F3N2 B1317952 {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine CAS No. 96788-00-0](/img/structure/B1317952.png)
{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine (2-ATPEDA) is an organic compound with a molecular formula of C9H15F3N2. It is a colorless, water-soluble solid that has a melting point of 121 °C and a boiling point of 215 °C. 2-ATPEDA is a versatile compound that has been used in various scientific research applications, including as an intermediate in the synthesis of pharmaceuticals and as a reagent in organic synthesis. It has also been used as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry.
Scientific Research Applications
Pharmacology: Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the pharmacological properties of molecules. Compounds like {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine are often explored for their potential as therapeutic agents . The presence of the trifluoromethyl group can improve the drug’s metabolic stability, bioavailability, and binding affinity to target proteins.
Oncology: Anticancer Activity
Trifluoromethylated compounds have shown promise in oncology research. For example, drugs like selinexor, which contain trifluoromethylated phenyl groups, exhibit high cytotoxicity in myeloid leukemia cell lines and have synergistic effects when used with other anticancer drugs . This suggests that {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine could be investigated for its anticancer properties.
properties
IUPAC Name |
N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFINPCMQGMMKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588514 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine | |
CAS RN |
96788-00-0 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)


![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317914.png)
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1317917.png)

